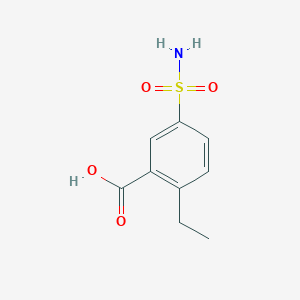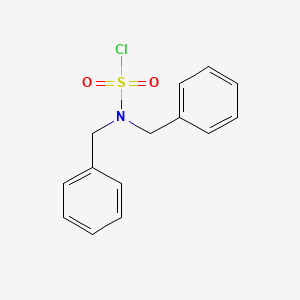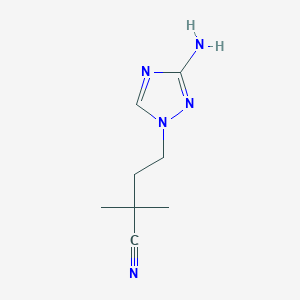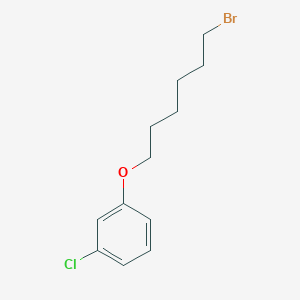![molecular formula C11H21NO B13072150 3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)
3-[(3,5-Dimethylcyclohexyl)oxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-Dimethylcyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 3,5-dimethylcyclohexyl group attached via an oxygen atom.
Vorbereitungsmethoden
The synthesis of 3-[(3,5-Dimethylcyclohexyl)oxy]azetidine typically involves the reaction of 3,5-dimethylcyclohexanol with azetidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-[(3,5-Dimethylcyclohexyl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(3,5-Dimethylcyclohexyl)oxy]azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 3-[(3,5-Dimethylcyclohexyl)oxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors, leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
3-[(3,5-Dimethylcyclohexyl)oxy]azetidine can be compared with other similar compounds, such as:
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine: This compound has a similar structure but with a different substitution pattern on the cyclohexyl ring, which can lead to variations in its chemical and biological properties.
3-[(3-Methylcyclohexyl)oxy]azetidine: This compound has a single methyl group on the cyclohexyl ring, which may result in different reactivity and applications.
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
3-(3,5-dimethylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C11H21NO/c1-8-3-9(2)5-10(4-8)13-11-6-12-7-11/h8-12H,3-7H2,1-2H3 |
InChI-Schlüssel |
DLJBXCGQAJPKAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)OC2CNC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)




![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)


![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)



